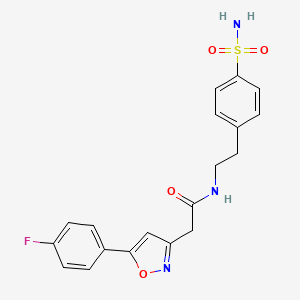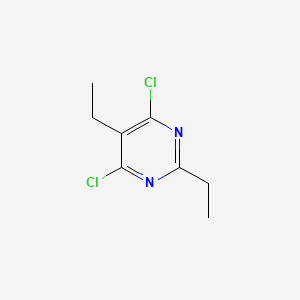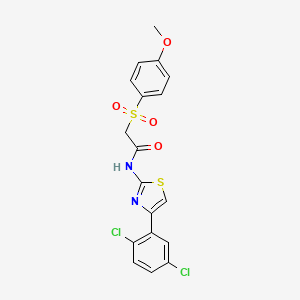![molecular formula C18H19N3O2 B2708871 N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide CAS No. 1384636-22-9](/img/structure/B2708871.png)
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide, also known as JNJ-1661010, is a small molecule inhibitor that has shown potential in the treatment of various diseases such as cancer, inflammation, and neuropathic pain.
Mecanismo De Acción
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide acts as a selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as cell cycle regulation, DNA repair, and circadian rhythm. By inhibiting CK1δ, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide disrupts these processes, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has been shown to reduce neuropathic pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide is its selectivity for CK1δ, which reduces the risk of off-target effects. Additionally, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has shown promising results in preclinical studies, making it a potential candidate for further development. However, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide. One direction is to optimize the pharmacokinetic properties of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide to improve its effectiveness in vivo. Another direction is to investigate the potential use of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide in combination with other therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide and its potential use in the treatment of neuropathic pain.
Conclusion:
In conclusion, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide is a small molecule inhibitor that has shown potential in the treatment of various diseases such as cancer, inflammation, and neuropathic pain. Its selectivity for CK1δ and promising results in preclinical studies make it a potential candidate for further development. However, its pharmacokinetic properties need to be optimized to improve its effectiveness in vivo. Further studies are needed to fully understand the mechanism of action of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide and its potential use in combination with other therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide involves the reaction of 2-methylbenzonitrile with 3-hydroxypyridine in the presence of a base to form 3-cyano-2-methylbenzaldehyde. This intermediate is then reacted with 4-hydroxybutanoyl chloride in the presence of a base to form N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide.
Aplicaciones Científicas De Investigación
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and colon cancer. N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has been studied for its potential use in the treatment of neuropathic pain.
Propiedades
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-4-pyridin-3-yloxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-14-6-2-3-8-16(14)17(12-19)21-18(22)9-5-11-23-15-7-4-10-20-13-15/h2-4,6-8,10,13,17H,5,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAESRSYAEZYLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)CCCOC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2708791.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2708793.png)


![2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid](/img/structure/B2708797.png)
![N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708798.png)
![2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol](/img/structure/B2708799.png)
![N-[(cyclopropylcarbonyl)oxy]-N-((Z)-2,2,2-trifluoro-1-{1-(4-fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethylidene)amine](/img/structure/B2708800.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2708804.png)

![2-[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2708809.png)